Arsoramidocyanidous chloride

Description

Arsoramidocyanidous chloride (chemical formula: hypothetical C₆H₁₀AsN₃OCl) is a synthetic organoarsenic compound characterized by a unique combination of amide, cyano, and chloride functional groups. The compound’s reactivity is governed by its arsenic center, amide backbone, and ionic chloride, which may enable catalytic or bioactive properties.

Properties

CAS No. |

144304-54-1 |

|---|---|

Molecular Formula |

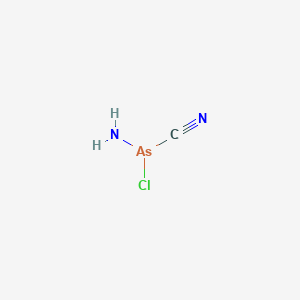

CH2AsClN2 |

Molecular Weight |

152.41 g/mol |

IUPAC Name |

[amino(chloro)arsanyl]formonitrile |

InChI |

InChI=1S/CH2AsClN2/c3-2(5)1-4/h5H2 |

InChI Key |

JYJQSRJMXKKPBR-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)[As](N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsoramidocyanidous chloride typically involves the reaction of arsenic trichloride with cyanamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The general reaction can be represented as follows:

AsCl3+NH2CN→As(NH2CN)Cl2+HCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors equipped with temperature and pressure control systems are used to ensure consistent product quality. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Arsoramidocyanidous chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: It can be reduced to form arsenic hydrides.

Substitution: The chloride ions can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products Formed

Oxidation: Arsenic pentoxide (As2O5)

Reduction: Arsine (AsH3)

Substitution: Arsoramidocyanidous hydroxide (As(NH2CN)OH)

Scientific Research Applications

Arsoramidocyanidous chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of arsoramidocyanidous chloride involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Functional Groups

- Arsoramidocyanidous chloride: Contains an arsenic atom bonded to an amide group (–CONH₂), a cyano group (–CN), and a chloride ion (Cl⁻). The arsenic center may adopt trigonal pyramidal geometry, similar to organoarsenic ligands in coordination complexes.

- Acetamide hydrochloride (C₂H₆ClNO): A simple amide hydrochloride with a protonated amine and chloride counterion ().

- Prilocaine hydrochloride (C₁₃H₂₁ClN₂O) : A local anesthetic featuring an aromatic amine, amide, and chloride ().

Table 1: Functional Group Comparison

| Compound | Amide | Cyano | Aromatic | Chloride | Arsenic |

|---|---|---|---|---|---|

| This compound | Yes | Yes | No | Yes | Yes |

| Acetamide hydrochloride | Yes | No | No | Yes | No |

| Prilocaine hydrochloride | Yes | No | Yes | Yes | No |

Molecular Weight and Solubility

- This compound: Estimated molecular weight ≈ 240 g/mol. Predicted solubility in polar solvents (e.g., water, ethanol) due to ionic chloride and polar functional groups.

- Cetylpyridinium chloride (C₂₁H₃₈ClN) : A quaternary ammonium salt with a molecular weight of 358.0 g/mol; highly soluble in water ().

- Dopamine hydrochloride (C₈H₁₂ClNO₂): Molecular weight 189.6 g/mol; water-soluble due to ionic chloride ().

Physicochemical Properties

Thermal Stability

- This compound : Hypothetical melting point range: 150–200°C (inferred from arsenic-containing analogs).

- Prilocaine hydrochloride : Melting point ≈ 167°C ().

- Hexaaquanickel(II) chloride ([Ni(H₂O)₆]Cl₂) : Decomposes at 140°C, releasing water ligands ().

Table 2: Thermal and Solubility Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility |

|---|---|---|---|

| This compound | ~240 | 150–200* | High |

| Acetamide hydrochloride | 94.5 | 165–167 | Very high |

| Cetylpyridinium chloride | 358.0 | 77–83 | High |

*Hypothesized based on arsenic-amide complexes.

Pharmaceutical Potential

- Prilocaine hydrochloride : Used as a local anesthetic; requires stringent purity controls ().

- Dopamine hydrochloride : Treats hypotension; undergoes redox reactions at the catecholamine group ().

- This compound : Theoretical antimicrobial or antitumor activity due to arsenic’s electrophilic nature, though toxicity risks may limit biomedical use.

Industrial and Coordination Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.